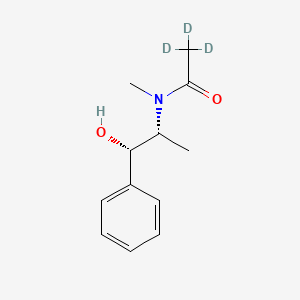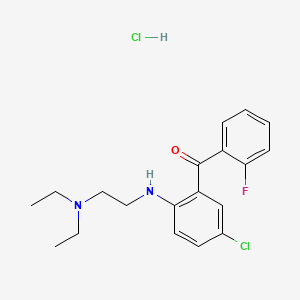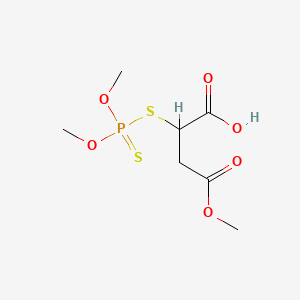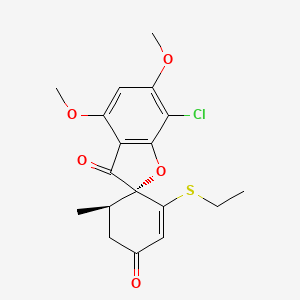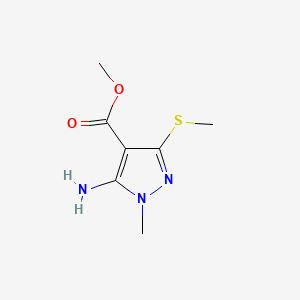
N-Desbenzyl-N-tert-butyloxycarbonyl-Donepezil
Übersicht
Beschreibung
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is C22H31NO5, and it has a molecular weight of 389.48 g/mol.
Wissenschaftliche Forschungsanwendungen
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .
Wirkmechanismus
Target of Action
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil is the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil, like Donepezil, likely interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This can help improve cognitive function in patients with Alzheimer’s disease and other types of dementia .
Biochemical Pathways
The primary biochemical pathway affected by N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain. This can enhance cholinergic transmission, which is important for memory and cognition .
Pharmacokinetics
Donepezil is known to be well-absorbed with a high bioavailability . It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular effect of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease and other types of dementia .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine
Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.
3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.
Major Products Formed
The major product formed from the deprotection of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.
Uniqueness
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHKMJKBJYEQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669936 | |
| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948550-60-5 | |
| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


